molecular formula C10H11ClO3 B8408324 2-(3-Ethoxyphenoxy)acetyl chloride

2-(3-Ethoxyphenoxy)acetyl chloride

Cat. No.: B8408324
M. Wt: 214.64 g/mol
InChI Key: NOZRXNWNWSLOKQ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenoxy)acetyl chloride is an acetyl chloride derivative featuring a 3-ethoxyphenoxy substituent. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. As an acylating agent, it is expected to exhibit high reactivity due to the electrophilic carbonyl carbon, typical of acetyl chlorides.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(3-ethoxyphenoxy)acetyl chloride

InChI

InChI=1S/C10H11ClO3/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3

InChI Key

NOZRXNWNWSLOKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(3-Ethoxyphenoxy)acetyl chloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Properties/Reactivity
This compound C₁₀H₁₁ClO₃ 214.64 Not reported Likely organic solvents Ethoxy group may reduce electrophilicity
2-(4-Fluorophenyl)acetyl chloride C₈H₆ClFO 172.58 102–104 @12 Torr Organic solvents Electron-withdrawing F enhances reactivity
2-(2,4-Difluorophenoxy)acetyl chloride C₈H₅ClF₂O₂ 214.58 Not specified Moisture-sensitive Air-sensitive; generates HCl upon hydrolysis
2-(Benzyloxy)acetyl chloride C₉H₉ClO₂ 184.62 Not reported Clear liquid High purity (>98%); lab-scale applications
2-(Pyridin-3-yl)acetyl chloride C₇H₆ClNO 155.58 Not specified Polar solvents Pyridine ring influences binding interactions

Key Observations :

  • Electron Effects: Fluorinated analogs (e.g., 2-(4-Fluorophenyl)acetyl chloride) exhibit enhanced reactivity due to electron-withdrawing fluorine substituents, which stabilize the acyl intermediate during nucleophilic substitution .
  • Solubility : Most acetyl chlorides are soluble in organic solvents like ether, acetone, and chloroform . However, the pyridine-containing derivative (2-(Pyridin-3-yl)acetyl chloride) may display improved solubility in polar solvents due to its heteroaromatic ring .
  • Stability: Compounds like 2-(2,4-Difluorophenoxy)acetyl chloride are highly moisture-sensitive, reacting with water to release HCl gas , a trait common to acetyl chlorides.

Key Differences and Trends

Substituent Effects: Electron-withdrawing groups (F, Cl): Increase reactivity and stability of the acyl intermediate. Electron-donating groups (ethoxy, methoxy): Reduce electrophilicity but may improve solubility in non-polar media.

Boiling Points : Fluorinated derivatives exhibit higher boiling points than simpler acetyl chlorides (e.g., acetyl chloride: 51–52°C vs. 2-(4-Fluorophenyl)acetyl chloride: 102–104°C @12 Torr ).

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